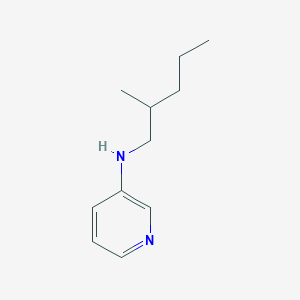
N-(2-methylpentyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpentyl)pyridin-3-amine is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methylpentyl)pyridin-3-amine can be synthesized using innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpentyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithiums, organomagnesiums, and other organometallic compounds . The conditions for these reactions often involve specific solvents and temperature controls to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-(2-methylpentyl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is utilized in the preparation of drug candidates, particularly those containing hindered amine motifs.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylpentyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-(2-methylpentyl)pyridin-3-amine include:
- 2-Amino-pyridin-3-yl-methanol
- 2-amino-2-pyridin-3-yl-ethanol
- Benzylidene-pyridin-2-yl-amine
Uniqueness
This compound is unique due to its hindered amine structure, which provides a chemically differentiated building block for organic synthesis and medicinal chemistry. This uniqueness makes it particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(2-methylpentyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-3-5-10(2)8-13-11-6-4-7-12-9-11/h4,6-7,9-10,13H,3,5,8H2,1-2H3 |
InChI Key |
SDVDXSAVCHKNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


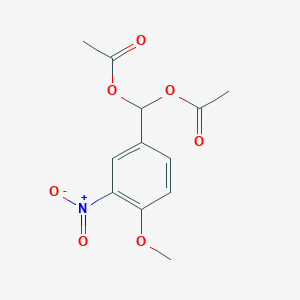
![1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13271762.png)
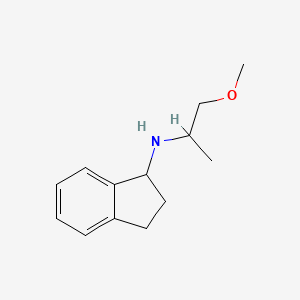

![N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide](/img/structure/B13271777.png)
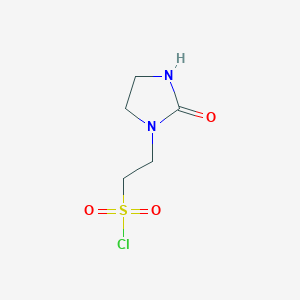

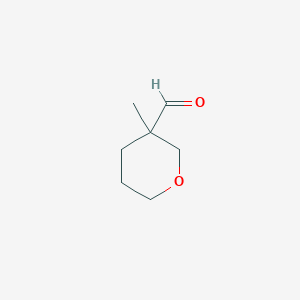
![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
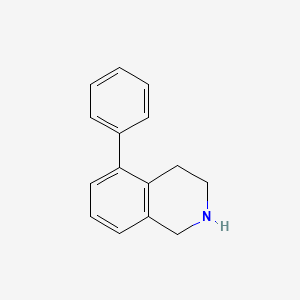
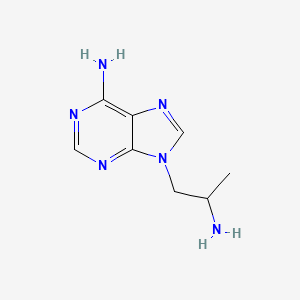
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13271830.png)

![2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271844.png)
